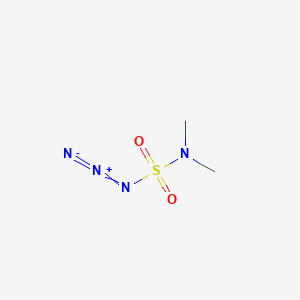
4H-1,3-Benzothiazine, 6,7-dimethoxy-2-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4H-1,3-Benzothiazine, 6,7-dimethoxy-2-phenyl- is a heterocyclic compound that belongs to the benzothiazine family. This compound is characterized by a benzene ring fused to a thiazine ring, with methoxy groups at the 6 and 7 positions and a phenyl group at the 2 position.
Méthodes De Préparation
The synthesis of 4H-1,3-Benzothiazine, 6,7-dimethoxy-2-phenyl- can be achieved through various synthetic routes. One common method involves the reaction of anthranilic acid derivatives with aroyl isothiocyanates to form thiourea derivatives, which then undergo thiazine ring closure to yield the desired benzothiazine compound . Another approach is the electrochemical intramolecular dehydrogenative cyclization of N-benzylbenzenecarbothioamides . Industrial production methods often employ these synthetic routes with optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
4H-1,3-Benzothiazine, 6,7-dimethoxy-2-phenyl- undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, oxidation of the thiazine ring can be achieved using reagents such as potassium permanganate or hydrogen peroxide . Reduction reactions typically involve the use of reducing agents like sodium borohydride. Substitution reactions can occur at the methoxy or phenyl groups, allowing for the introduction of different functional groups. Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
In chemistry, it serves as a building block for the synthesis of more complex molecules . In biology, it has been studied for its DNA/RNA binding properties, making it a potential probe for nucleic acid research . In medicine, benzothiazine derivatives have shown promise as anti-inflammatory, antimicrobial, and antiproliferative agents
Mécanisme D'action
The mechanism of action of 4H-1,3-Benzothiazine, 6,7-dimethoxy-2-phenyl- involves its interaction with biological targets through hydrogen bonding and π–π interactions . The methoxy and phenyl groups enhance its binding affinity to specific molecular targets, such as enzymes and receptors. The compound’s biological activity is attributed to its ability to modulate various molecular pathways, including those involved in inflammation, microbial growth, and cell proliferation .
Comparaison Avec Des Composés Similaires
4H-1,3-Benzothiazine, 6,7-dimethoxy-2-phenyl- can be compared to other benzothiazine derivatives, such as 4H-3,1-Benzothiazin-4-ones and 2-Amino-4H-3,1-benzoxazin-4-ones . These compounds share similar structural features but differ in their substituents and biological activities. For example, 2-Amino-4H-3,1-benzoxazin-4-ones are known for their potency as acyl-enzyme inhibitors, whereas 4H-1,3-Benzothiazine, 6,7-dimethoxy-2-phenyl- exhibits a broader range of biological activities . The unique combination of methoxy and phenyl groups in 4H-1,3-Benzothiazine, 6,7-dimethoxy-2-phenyl- contributes to its distinct chemical and biological properties.
Propriétés
Numéro CAS |
23654-69-5 |
|---|---|
Formule moléculaire |
C16H15NO2S |
Poids moléculaire |
285.4 g/mol |
Nom IUPAC |
6,7-dimethoxy-2-phenyl-4H-1,3-benzothiazine |
InChI |
InChI=1S/C16H15NO2S/c1-18-13-8-12-10-17-16(11-6-4-3-5-7-11)20-15(12)9-14(13)19-2/h3-9H,10H2,1-2H3 |
Clé InChI |
FMVSILSTBPNIKJ-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C2C(=C1)CN=C(S2)C3=CC=CC=C3)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2,2,4,4-Tetramethylbicyclo[1.1.0]butane](/img/structure/B14693346.png)





![Benzene-1,3-dicarbonyl chloride;benzene-1,4-dicarbonyl chloride;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol](/img/structure/B14693375.png)



